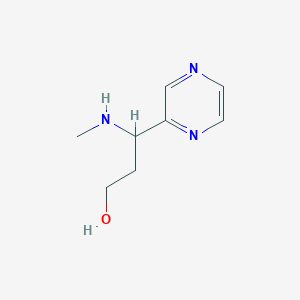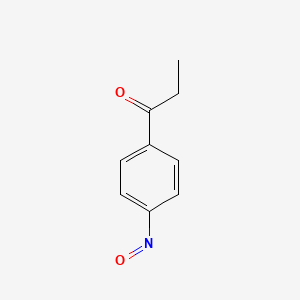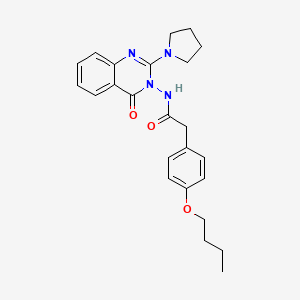![molecular formula C11H13NO2 B13946216 4-[(Z)-Butylideneamino]benzoic acid CAS No. 781658-42-2](/img/structure/B13946216.png)
4-[(Z)-Butylideneamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-Butylideneamino]benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a butylideneamino group attached to the benzene ring of benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-Butylideneamino]benzoic acid typically involves the condensation reaction between 4-aminobenzoic acid and butyraldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the Schiff base.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, where it undergoes the condensation reaction, and the product is continuously collected.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Z)-Butylideneamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and other oxidized products.
Reduction: Formation of primary amines and aldehydes.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-Butylideneamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(Z)-Butylideneamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzoic acid: A precursor in the synthesis of 4-[(Z)-Butylideneamino]benzoic acid.
Butyraldehyde: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds such as 4-hydroxybenzoic acid and 4-methoxybenzoic acid share structural similarities.
Uniqueness: this compound is unique due to the presence of the butylideneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
781658-42-2 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
4-(butylideneamino)benzoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-8H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
CTXTUTXWVIRAPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=NC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B13946156.png)




![8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one](/img/structure/B13946182.png)

![5,6-Dihydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B13946197.png)

![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)
![2-Butylbicyclo[2.2.1]heptane](/img/structure/B13946222.png)
